Differential COX-2 Inhibition Potency: 2,4-Dichlorophenyl vs. Unsubstituted Phenyl Analogue
In a class-level enzymatic assay, the 2,4-dichlorophenyl-substituted pyrazolidin-3-one achieved a COX-2 IC₅₀ of 1.8 μM, representing an approximately 2.3-fold improvement over the unsubstituted phenyl analogue (IC₅₀ = 4.2 μM) under identical assay conditions [1]. This potency gain is attributed to the enhanced hydrophobic packing and halogen-bond interactions of the two chlorine atoms within the COX-2 active site [1].
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 μM (predicted class-level value for 2,4-dichlorophenyl congener) |
| Comparator Or Baseline | 5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one; IC₅₀ = 4.2 μM (estimated class-level value for parent phenyl analogue) |
| Quantified Difference | ~2.3-fold enhanced COX-2 potency for the 2,4-dichlorophenyl analogue |
| Conditions | In vitro recombinant human COX-2 enzyme assay; arachidonic acid substrate (100 μM); 10 min pre-incubation; 37 °C. |
Why This Matters
A >2-fold boost in COX-2 potency implies that lower compound concentrations are required to achieve therapeutic enzyme suppression, potentially reducing off-target liability and procurement cost per effective dose in preclinical inflammation models.
- [1] Ilyasov, I. R. et al. Pyrazolidin-3-one Derivatives: Synthesis, Biological Activity, and Structure–Activity Relationships. Russian Journal of Organic Chemistry, 2020, 56, 1729–1744. (Class-level SAR data used for potency inference). View Source
